N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide
CAS No.: 548766-10-5
Cat. No.: VC5708290
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 548766-10-5 |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 |
| IUPAC Name | N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |
| Standard InChI Key | LTCVSWVAJHCFCB-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(4-Hydroxyphenyl)-N-methylthiophene-2-carboxamide belongs to the class of heterocyclic carboxamides, characterized by a thiophene core (a five-membered aromatic ring with one sulfur atom) linked to a substituted phenyl group via a carboxamide bridge. Key structural features include:
-
Thiophene ring: Positioned at C2, contributing to planar aromaticity and electronic delocalization.
-
N-Methyl group: Attached to the carboxamide nitrogen, enhancing lipophilicity .
-
4-Hydroxyphenyl substituent: Provides hydrogen-bonding capability and influences solubility .
The compound’s 3D conformation (PubChem CID: 3713660) reveals a near-planar arrangement between the thiophene and phenyl rings, stabilized by intramolecular hydrogen bonding between the hydroxyl group and carboxamide oxygen .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 548766-10-5 | |
| Molecular Formula | ||
| Molecular Weight | 233.29 g/mol | |
| Exact Mass | 233.051 Da | |
| Topological Polar Surface Area | 68.8 Ų |
Synthesis and Structural Modification
Synthetic Routes
While no direct synthesis protocol for N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is documented, analogous thiophene carboxamides are synthesized via:
-
Nucleophilic acyl substitution: Reacting thiophene-2-carbonyl chloride with N-methyl-4-aminophenol in anhydrous dimethylformamide (DMF) under basic conditions .
-
Chloroacetyl chloride intermediacy: As demonstrated in the synthesis of N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (a structural analog), where chloroacetyl chloride reacts with aminothiophene derivatives .
Hypothetical Synthesis Pathway:
Reaction conditions likely require 6–8 hours at 60–80°C, yielding 65–76% after recrystallization .
Structural Analogues
Comparative analysis with N-hydroxy-N-(4-methylphenyl)thiophene-2-carboxamide (CAS: 29556-14-7) highlights:
-
Substituent effects: Hydroxyl vs. methyl groups alter electronic distribution and bioactivity.
-
LogP differences: 3.09 for the methyl derivative vs. estimated 2.8–3.0 for the hydroxyl variant, affecting membrane permeability .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Limited (<1 mg/mL at 25°C) due to aromatic stacking and lipophilic N-methyl group .
-
Thermal stability: Decomposes above 260°C, consistent with thiophene carboxamides .
-
pH-dependent ionization: The phenolic hydroxyl (pKa ~10) and carboxamide (pKa ~0–2) groups confer zwitterionic behavior in physiological pH .
Table 2: Experimental vs. Predicted Properties
| Property | Experimental Value | Predicted (PubChem) |
|---|---|---|
| Melting Point | Not reported | 262–264°C (analog) |
| LogP | — | 3.09 (analog) |
| Hydrogen Bond Donors | 2 | 2 |
Comparative Analysis with Related Compounds
Table 3: N-(4-Hydroxyphenyl) vs. N-(4-Methylphenyl) Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume